molecular formula C15H20N4O2S B2886890 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1797718-69-4

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Cat. No. B2886890
CAS RN: 1797718-69-4
M. Wt: 320.41
InChI Key: FLCZAUAGHHQGMO-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound that has been extensively researched for its potential applications in the field of medicine. It is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Terahertz Wave Generation

One of the notable applications of this compound, specifically in its derivative form as 4-dimethylamino-N-methyl-4-stilbazolium tosylate (DAST) , is in the generation of terahertz (THz) waves . THz waves are electromagnetic radiation in the range of approximately 0.1 to 10 THz, which is near the border between microwaves and light waves. The compound’s large nonlinear optical coefficient makes it an excellent material for frequency down-conversion from optical waves to THz waves, which is crucial for applications such as biomedical analysis, failure diagnosis of electric circuits, and remote detection of hazardous materials.

Nonlinear Optical Applications

The compound’s derivatives have been synthesized and characterized for their potential in nonlinear optical (NLO) applications . These materials, like 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) , exhibit high optical susceptibilities, ultra-fast response times, and high damage tolerance, making them suitable for integrated photonics systems and ultra-fast communication technologies.

Organocatalysis

In the field of organocatalysis, derivatives of this compound have been used to promote selective oxidation of methyl aromatics with molecular oxygen . This process is fundamental in the chemical industry, where the corresponding carbonyl products serve as versatile building blocks in plastics, synthetic fibers, pharmaceuticals, and perfumes.

Synthesis of Esters

The basicity of the compound’s derivatives, such as 4-dimethylaminopyridine (DMAP) , makes them useful nucleophilic catalysts for various reactions. One such reaction is the acylation of alcohols with acid anhydrides to synthesize corresponding esters under auxiliary base- and solvent-free conditions .

Catalytic Reactions

DMAP, a derivative of the compound, has been used as a catalyst in a variety of catalytic reactions. These include esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .

Optical Limiting Devices

The third-order properties of NLO from the Z-scan method indicate that the compound’s derivatives could be promising for application in the design of nonlinear optical devices and optical limiting applications . These devices are essential for protecting sensitive optical components against damage from intense light sources.

White Light Applications

The luminescence and chromaticity diagram of the compound’s derivatives suggest that they could be potential candidates for white light applications . This is due to their high optical transmittance and specific luminescent properties.

Laser Damage Threshold Studies

The compound’s derivatives have shown high tolerance against laser damage, as indicated by laser damage threshold studies . This property is significant for materials used in laser technology, where resistance to high-intensity laser beams is crucial.

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-12-9-15(19(2)3)18-14(17-12)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZAUAGHHQGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

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